
2-(Bromomethyl)-6-fluoropyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-fluoropyridine hydrobromide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromomethyl group at the second position and a fluorine atom at the sixth position of the pyridine ring, with an additional hydrobromide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-fluoropyridine hydrobromide typically involves the bromination of 6-fluoropyridine. One common method is the reaction of 6-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction yields 2-(Bromomethyl)-6-fluoropyridine, which is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the synthesis may involve more efficient and scalable methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-6-fluoropyridine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-methyl-6-fluoropyridine.
Scientific Research Applications
2-(Bromomethyl)-6-fluoropyridine hydrobromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.
Material Science: Employed in the synthesis of functional materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-fluoropyridine hydrobromide depends on its application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
Uniqueness
2-(Bromomethyl)-6-fluoropyridine hydrobromide is unique due to the presence of both bromomethyl and fluorine substituents on the pyridine ring. The fluorine atom can significantly influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially enhancing its biological activity compared to similar compounds without the fluorine substituent.
Properties
CAS No. |
31140-62-2 |
|---|---|
Molecular Formula |
C6H6Br2FN |
Molecular Weight |
270.92 g/mol |
IUPAC Name |
2-(bromomethyl)-6-fluoropyridine;hydrobromide |
InChI |
InChI=1S/C6H5BrFN.BrH/c7-4-5-2-1-3-6(8)9-5;/h1-3H,4H2;1H |
InChI Key |
INMCRIFLGXLMBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Amino-5-[[(Boc)(methyl)amino]methyl]-6-chloropyrimidine](/img/structure/B11926124.png)
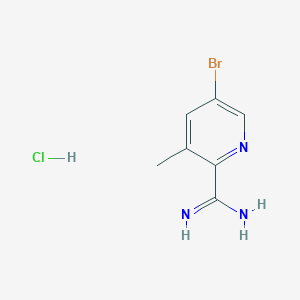
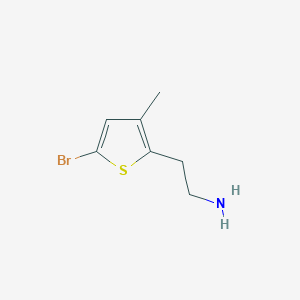
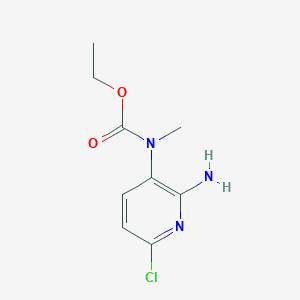
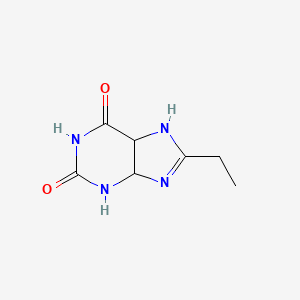
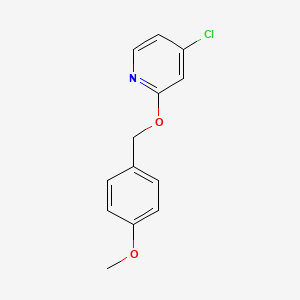

![2-[4-(2-Fluoroethoxy)phenyl]ethylamine](/img/structure/B11926181.png)

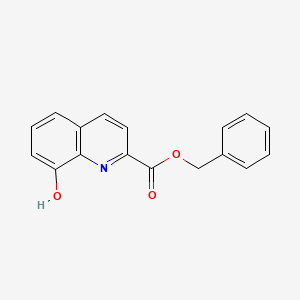


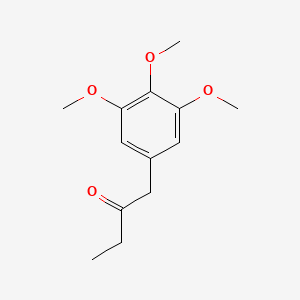
![3-Amino-6-bromo-5-methylimidazo[1,2-a]pyridine](/img/structure/B11926208.png)
